Technical Guide: Boc-PEG2-ethoxyethane-PEG2-benzyl (CAS 2111836-22-5) in Proteolysis Targeting Chimera (PROTAC) Technology
Technical Guide: Boc-PEG2-ethoxyethane-PEG2-benzyl (CAS 2111836-22-5) in Proteolysis Targeting Chimera (PROTAC) Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-PEG2-ethoxyethane-PEG2-benzyl, with a CAS number of 2111836-22-5, is a bifunctional linker of the polyethylene (B3416737) glycol (PEG) category, specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. This technical guide provides an in-depth overview of the properties, synthesis, and application of this linker in the development of novel therapeutics.
PROTACs are comprised of three key components: a ligand that binds to a target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical element that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC molecule. The Boc-PEG2-ethoxyethane-PEG2-benzyl linker offers a balance of flexibility and defined length, which is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
Physicochemical Properties
A summary of the key physicochemical properties of Boc-PEG2-ethoxyethane-PEG2-benzyl is presented in the table below.
| Property | Value |
| CAS Number | 2111836-22-5 |
| Molecular Formula | C₂₅H₄₂O₇ |
| Molecular Weight | 454.60 g/mol |
| Appearance | Colorless to light yellow liquid |
| Storage Conditions | 2-8°C, sealed and dry |
Application in PROTAC Synthesis: Targeting WEE1 Kinase
This linker has been utilized in the synthesis of PROTACs targeting WEE1 kinase, a key regulator of the G2/M cell cycle checkpoint. The following sections detail the experimental protocol for the synthesis of a WEE1-targeting PROTAC using Boc-PEG2-ethoxyethane-PEG2-benzyl, based on methodologies described in relevant patents and publications.
General Experimental Protocol: Synthesis of a WEE1-Targeting PROTAC
This protocol outlines the general steps for coupling the Boc-PEG2-ethoxyethane-PEG2-benzyl linker to a WEE1 inhibitor and an E3 ligase ligand.
Step 1: Amide Coupling of WEE1 Inhibitor with the Linker
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Dissolution: Dissolve the WEE1 inhibitor containing a suitable carboxylic acid functional group (1.0 eq) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.
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Activation: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
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Coupling: Add the amine-functionalized end of a deprotected Boc-PEG2-ethoxyethane-PEG2-benzyl linker (1.1 eq) to the reaction mixture.
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Reaction: Stir the reaction at room temperature overnight.
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Monitoring and Work-up: Monitor the reaction progress by LC-MS. Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Step 2: Boc Deprotection
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Dissolution: Dissolve the product from Step 1 in dichloromethane (B109758) (DCM).
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Deprotection: Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0°C.
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Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
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Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
Step 3: Coupling with E3 Ligase Ligand
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Activation: In a separate flask, dissolve the E3 ligase ligand containing a carboxylic acid functional group (e.g., a pomalidomide (B1683931) derivative) (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.
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Coupling: Add the deprotected amine from Step 2 to the activated E3 ligase ligand solution.
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Reaction: Stir the reaction at room temperature overnight.
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Purification: Purify the final PROTAC by preparative HPLC to yield the desired compound.
Experimental Workflow
Caption: Workflow for the synthesis of a WEE1-targeting PROTAC.
Signaling Pathway of WEE1 Degradation by a PROTAC
WEE1 kinase is a crucial negative regulator of the cell cycle, primarily at the G2/M checkpoint. It phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), preventing premature entry into mitosis. In many cancer cells with a deficient G1 checkpoint (often due to p53 mutations), the G2/M checkpoint is essential for survival, making WEE1 an attractive therapeutic target.
A WEE1-targeting PROTAC induces the degradation of WEE1, leading to the activation of CDK1 and forcing the cancer cells into premature and catastrophic mitosis, ultimately resulting in apoptosis.
Caption: PROTAC-mediated degradation of WEE1 and downstream effects.
Quantitative Data
While specific quantitative data for a PROTAC synthesized with Boc-PEG2-ethoxyethane-PEG2-benzyl is often proprietary and found within patent literature, the table below presents typical parameters used to evaluate PROTAC efficacy. Researchers using this linker would aim to generate similar data for their specific PROTAC-target combination.
| Parameter | Description | Typical Range |
| DC₅₀ | The concentration of the PROTAC that results in 50% degradation of the target protein. | Sub-micromolar to nanomolar |
| Dₘₐₓ | The maximum percentage of target protein degradation achieved. | >80% |
| Binding Affinity (K_D) | The equilibrium dissociation constant, indicating the strength of binding to the target protein and E3 ligase. | Nanomolar to micromolar |
| Cellular Potency (IC₅₀) | The concentration of the PROTAC that inhibits a biological function by 50%. | Varies depending on the target and cell type |
Conclusion
Boc-PEG2-ethoxyethane-PEG2-benzyl is a valuable tool for researchers in the field of targeted protein degradation. Its defined length and flexible nature, combined with the presence of a Boc-protecting group for sequential synthesis, make it a versatile linker for the construction of effective PROTACs. The successful application of this linker in the development of PROTACs targeting critical cancer-related proteins like WEE1 highlights its potential in advancing novel therapeutic strategies. Researchers are encouraged to optimize the linker length and composition for each specific target and E3 ligase pair to achieve optimal degradation efficacy.
